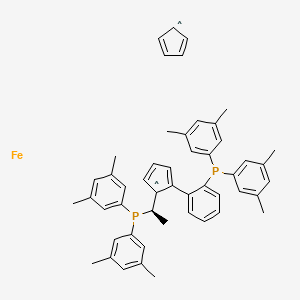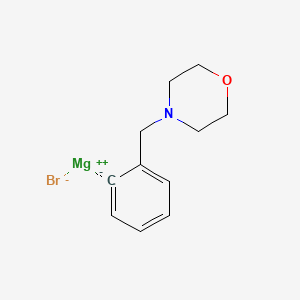![molecular formula C11H14BrMgN B6288966 [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution CAS No. 480424-80-4](/img/structure/B6288966.png)
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution is a Grignard reagent commonly used in organic synthesis. This compound is typically available as a 0.25 M solution in tetrahydrofuran (THF). Grignard reagents are valuable in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the reaction of 2-(1-pyrrolidinylmethyl)phenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide follows similar principles but on a larger scale. The process involves:
Reactants: 2-(1-Pyrrolidinylmethyl)phenyl bromide and magnesium turnings.
Solvent: Anhydrous THF.
Reaction Conditions: The reaction is conducted under an inert atmosphere with continuous stirring to ensure complete dissolution of magnesium and efficient formation of the Grignard reagent.
化学反応の分析
Types of Reactions
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Electrophiles: Various electrophilic species used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
科学的研究の応用
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Preparation of biologically active compounds and intermediates.
Medicine: Synthesis of drug candidates and medicinal chemistry research.
Industry: Production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group.
Methylmagnesium bromide: A simpler Grignard reagent with a methyl group.
Ethylmagnesium bromide: A Grignard reagent with an ethyl group.
Uniqueness
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is unique due to the presence of the pyrrolidinylmethyl group, which can introduce additional functionality and complexity into the synthesized molecules. This makes it particularly useful in the synthesis of complex organic compounds and pharmaceuticals.
特性
CAS番号 |
480424-80-4 |
|---|---|
分子式 |
C11H14BrMgN |
分子量 |
264.44 g/mol |
IUPAC名 |
magnesium;1-(phenylmethyl)pyrrolidine;bromide |
InChI |
InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChIキー |
WJCUFESQPAZURD-UHFFFAOYSA-M |
SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
正規SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B6288894.png)
![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)



![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)


![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)



![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)
